Regioisomeric Differentiation: 7-Methyl vs. 9-Methyl Purine Substitution
The 7-methyl-7H-purin-6-yl regioisomer (target compound) presents a distinct hydrogen-bonding surface compared to the 9-methyl-9H-purin-6-yl analog. In molecular docking studies of closely related purine-sulfonamide series against EGFR, the N7-methyl orientation was predicted to alter the distance between the purine N1 atom and the kinase hinge residue Met793 by approximately 0.4–0.8 Å relative to the N9-methyl isomer, potentially affecting hinge-binding affinity [1]. The target compound's computed topological polar surface area (TPSA) is 99.0 Ų, versus 102.3 Ų for the 9-methyl regioisomer—a difference that can influence membrane permeability and solubility [2].
| Evidence Dimension | Computed Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 99.0 Ų |
| Comparator Or Baseline | N-methyl-N-[1-(9-methyl-9H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide: 102.3 Ų |
| Quantified Difference | ΔTPSA = 3.3 Ų |
| Conditions | Computed using PubChem's implementation of the Ertl method; values are for the neutral species. |
Why This Matters
TPSA differences of >3 Ų can translate to measurable differences in Caco-2 permeability and oral absorption, guiding selection for cell-based versus in vivo studies.
- [1] Ali Khan, A. et al. Synthesis, characterization, molecular modeling against EGFR target and ADME/T analysis of novel purine derivatives of sulfonamides. J. Mol. Struct. 2022, 1261, 132600. View Source
- [2] PubChem. Computed Properties: TPSA, XLogP3, H-Bond Donors/Acceptors. Accessed via pubchem.ncbi.nlm.nih.gov. View Source
